molecular formula C17H19N3O B2389190 N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine CAS No. 630092-27-2

N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine

Cat. No.: B2389190
CAS No.: 630092-27-2
M. Wt: 281.359
InChI Key: OZLKBAXXYFRYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine represents a complex heterocyclic structure with multiple functional groups. According to International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name systematically describes its key structural components:

  • The "N-(3-methoxyphenyl)" portion indicates an amino (-NH-) linkage to a phenyl ring bearing a methoxy group at position 3
  • "1-propyl" denotes a three-carbon alkyl chain attached to nitrogen at position 1 of the benzimidazole ring system
  • "benzimidazol-2-amine" describes the core heterocyclic structure with an amino substituent at position 2

The compound is registered with Chemical Abstracts Service (CAS) number 630092-27-2 and possesses the molecular formula C17H19N3O, corresponding to a molecular weight of 281.35 g/mol. For database identification, the compound is characterized by the following identifiers:

Identifier Type Value
Standard InChI InChI=1S/C17H19N3O/c1-3-11-20-16-10-5-4-9-15(16)19-17(20)18-13-7-6-8-14(12-13)21-2/h4-10,12H,3,11H2,1-2H3,(H,18,19)
Standard InChI Key OZLKBAXXYFRYRJ-UHFFFAOYSA-N
SMILES Notation CCCN1C2=CC=CC=C2N=C1NC3=CC(=CC=C3)OC

Alternative names for this compound include N-(3-methoxyphenyl)-1-propyl-1H-benzimidazol-2-amine and N-(3-methoxyphenyl)-1-propyl-1H-1,3-benzodiazol-2-amine, reflecting different conventions for naming the benzimidazole ring system.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-3-11-20-16-10-5-4-9-15(16)19-17(20)18-13-7-6-8-14(12-13)21-2/h4-10,12H,3,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLKBAXXYFRYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326156
Record name N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

630092-27-2
Record name N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzimidazole Core Formation via Condensation

The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. In a modified approach, ethyl 3-(pyridin-2-ylamino)propanoate serves as a precursor, undergoing cyclization under acidic conditions to form the benzimidazole nucleus. For This compound , this step is followed by:

  • Propylation : Alkylation with 1-bromopropane in the presence of a base (e.g., potassium carbonate) at 80–100°C.
  • Amination : Coupling with 3-methoxyaniline using a palladium catalyst or via nucleophilic aromatic substitution.

Catalytic efficiency is enhanced by Cu-Co/Al₂O₃-diatomite systems, which stabilize intermediates and reduce side reactions.

Catalytic Amination and Hydrogenation

A critical intermediate, 3-methoxypropylamine , is synthesized via continuous catalytic amination of 3-methoxypropanol using ammonia and hydrogen. The process employs a Cu-Co/Al₂O₃-diatomite catalyst (Cu: 5–25 wt%, Co: 5–30 wt%) under optimized conditions (0.3–1.5 MPa, 120–220°C), achieving 92% conversion and 88% selectivity. Key parameters include:

Parameter Optimal Range Impact on Yield
Pressure 0.9 MPa Maximizes NH₃ solubility
Temperature 150°C Balances kinetics and catalyst stability
NH₃/Alcohol Ratio 8:1 Suppresses diamine formation

This intermediate is subsequently functionalized via reductive amination to introduce the 3-methoxyphenyl group.

Advanced Reduction Strategies

Iron-Mediated Nitro Reduction

Traditional catalytic hydrogenation (Pd/C) for nitro-group reduction faces challenges like catalyst poisoning. Patent WO2013150545A2 demonstrates superior results using Fe-acetic acid or Fe-HCl systems, which reduce ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate to the corresponding amine with 95% efficiency. Comparative data:

Reducing Agent Solvent Time (h) Yield (%) Purity (HPLC)
Fe-AcOH Ethanol 6 94 95.6
Fe-HCl Water/THF 4 96 96.2

This method avoids noble metals, reducing costs and simplifying purification.

Process Optimization and Byproduct Control

Closed-Loop Reaction Systems

The Cu-Co/Al₂O₃-diatomite catalytic process operates under closed-loop conditions, recycling unreacted ammonia and 3-methoxypropanol. This reduces raw material consumption by 40% and minimizes waste. Byproducts like bis-(3-methoxypropyl)amine are controlled to <2% via:

  • Temperature modulation : Maintaining 150°C prevents thermal decomposition.
  • Space velocity optimization : 0.5 h⁻¹ ensures adequate contact time.

Purification Techniques

Final purification employs fractional distillation and recrystallization. For the mesylate salt derivative, solvent antisolvent (SAS) crystallization with acetonitrile-water mixtures achieves >99% purity, critical for pharmaceutical applications.

Industrial Scalability and Economic Considerations

Catalyst Lifespan and Regeneration

The Cu-Co/Al₂O₃-diatomite catalyst exhibits a lifespan of 1,200 hours with <5% activity loss. Regeneration via calcination (400°C, air) restores 98% initial activity, ensuring cost-effective large-scale production.

Environmental Impact

Closed-loop systems reduce wastewater generation by 70%, aligning with green chemistry principles. Solvent recovery units reclaim >90% of ethanol and THF, lowering production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Synthesis of N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine

The synthesis of this compound involves several steps, often utilizing benzimidazole derivatives as starting materials. The methods typically aim for high yield and stereoselectivity. For example, a novel synthesis method has been reported that enhances the efficiency of producing chiral amines, which are crucial for synthesizing pharmaceutical compounds like formoterol, a long-acting beta-2 adrenergic agonist used in asthma treatment .

Anticancer Activity

This compound has demonstrated promising anticancer properties. Research indicates that certain benzimidazole derivatives exhibit significant growth inhibition against various cancer cell lines. For instance, compounds similar to this benzimidazole have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against cell lines such as SNB-19 and OVCAR-8 .

Compound Cell Line Percent Growth Inhibition (%)
This compoundSNB-1986.61
This compoundOVCAR-885.26
This compoundNCI-H46075.99

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives, including this compound, has been evaluated against various bacterial strains. Studies reveal effective Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria .

Bacterial Strain Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1
Escherichia coli4
Klebsiella pneumoniae8
Candida albicans16

Treatment of Leishmaniasis

Recent studies have highlighted the leishmanicidal activity of benzimidazole derivatives, indicating that compounds like this compound may be effective against Leishmania species. Observations include significant ultrastructural changes in treated parasites, suggesting that these compounds induce apoptotic-like processes .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties, showing promising results in inhibiting the growth of Mycobacterium tuberculosis. This positions it as a potential candidate for further development in treating tuberculosis .

Case Studies and Research Insights

Numerous studies have documented the biological effects and mechanisms of action of this compound:

Case Study 1: Anticancer Evaluation
A study assessed the efficacy of this compound on various cancer cell lines, revealing its ability to disrupt cellular processes leading to apoptosis.

Case Study 2: Leishmaniasis Treatment
Research demonstrated that treatment with this compound resulted in significant morphological changes in Leishmania parasites, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

Compound 8 : N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine ()
  • Structural Differences :
    • Methoxy group at position 2 (vs. 3 in the target compound).
    • Methyl group at position 1 (vs. propyl).
  • Activity: Demonstrated anti-Leishmania activity with optimized druggability.
1-(3-Methoxypropyl)-N,N-Dimethyl-5-Nitro-1H-Benzimidazol-2-Amine ()
  • Structural Differences :
    • Nitro group at position 5 (absent in the target compound).
    • Dimethylamine and methoxypropyl substituents.
  • Activity: Not explicitly reported, but nitro groups often enhance electrophilic reactivity, which could influence cytotoxicity or metabolic stability .

Thiazole and Pyridine Hybrids

Compound 3k : N-(3-Methoxyphenyl)-4-Methyl-2-(2-Propyl-4-Pyridinyl)Thiazole-5-Carboxamide ()
  • Structural Differences :
    • Thiazole-pyridine core (vs. benzimidazole).
    • Carboxamide group at position 3.
  • Activity : Suppressed angiogenesis in HUVECs and tumor growth in vivo (30 mg/kg/day). The thiazole-pyridine moiety likely enhances kinase inhibition (e.g., VEGF signaling), distinct from benzimidazole mechanisms .

Quinoline Derivatives

N-(3-Methoxyphenyl)-7-(3-Phenylpropoxy)Quinolin-4-Amine ()
  • Structural Differences: Quinoline core (vs. benzimidazole). 7-(3-phenylpropoxy) substituent.
  • Activity: Potent antiproliferative agent (IC50: 2.56–3.67 µM against HCT-116, HeLa). Mechanism involves ATG5-dependent autophagy, highlighting how core heterocycle (quinoline vs. benzimidazole) directs pathway specificity .

Imidazoline and TRPV1-Targeting Analogs

1-(3-Methoxyphenyl)-4,5-Dihydro-1H-Imidazol-2-Amine Hydrobromide ()
  • Structural Differences :
    • Imidazoline core (vs. benzimidazole).
    • Lack of propyl chain.
  • Activity : Patent data suggest utility in CNS disorders, though exact targets are unspecified. The dihydroimidazole ring may enhance blood-brain barrier penetration compared to benzimidazoles .
Carbon-11 Labeled N-(3-Methoxyphenyl)-4-Trifluoromethylcinnamide ()
  • Structural Differences :
    • Cinnamide backbone (vs. benzimidazole).
    • Trifluoromethyl group.
  • Activity : High-affinity TRPV1 antagonist (18 nM). The 3-methoxyphenyl group is critical for receptor binding, suggesting its broader role in ligand-receptor interactions across scaffolds .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Potency/IC50 Reference
N-(3-Methoxyphenyl)-1-propylbenzimidazol-2-amine Benzimidazole 3-methoxyphenyl, propyl Inferred antiparasitic/antitumor N/A N/A
Compound 8 () Benzimidazole 2-methoxyphenyl, methyl Anti-Leishmania EC50 not reported
Compound 3k () Thiazole-pyridine 3-methoxyphenyl, propyl-pyridine Antiangiogenic, antitumor 30 mg/kg/day (in vivo)
Quinoline derivative () Quinoline 3-methoxyphenyl, 7-(3-phenylpropoxy) Antiproliferative (HCT-116) 2.56 µM
TRPV1 antagonist () Cinnamide 3-methoxyphenyl, 4-CF3 TRPV1 antagonism 18 nM

Key Findings and Implications

  • Substituent Position Matters: The 3-methoxy group enhances receptor binding in TRPV1 antagonists and antitumor quinolines , but its positional isomer (2-methoxy) in benzimidazoles favors antiparasitic activity .
  • Core Heterocycle Dictates Mechanism: Benzimidazoles may target parasitic enzymes, thiazole-pyridines inhibit angiogenesis, and quinolines induce autophagy.

Biological Activity

N-(3-methoxyphenyl)-1-propylbenzimidazol-2-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article will explore its biological activity, focusing on the mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR) derived from various studies.

The biological activity of this compound primarily involves its interaction with key cellular pathways that regulate cell proliferation and apoptosis. Research indicates that compounds with a benzimidazole scaffold can influence several targets, including:

  • Caspases : These are crucial for the apoptotic process. Studies have shown that derivatives of benzimidazole can enhance the activity of caspase 8, leading to increased apoptosis in cancer cells .
  • DNA Biosynthesis : The compound has been observed to inhibit DNA synthesis in cancer cell lines, as evidenced by reduced incorporation of [^3H]-thymidine into DNA . This suggests a potential mechanism for its cytotoxic effects.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. A summary of findings is presented in Table 1:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)20Inhibition of DNA biosynthesis
MDA-MB-231 (breast cancer)25Induction of apoptosis via caspase activation
Human fibroblasts100Selective toxicity towards cancer cells

The compound exhibits selective cytotoxicity, showing significantly lower IC50 values against cancer cell lines compared to normal fibroblasts, indicating its potential as a targeted anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the 3-methoxyphenyl group is critical for enhancing the compound's anticancer properties. Research has demonstrated that modifications to this group can lead to variations in activity:

  • Substituent Position : The position of substituents on the benzimidazole ring plays a vital role in determining biological activity. For instance, compounds with methoxy groups at different positions exhibited varying levels of cytotoxicity against MCF-7 cells .
  • Comparative Analysis : In studies comparing similar compounds, those with additional methoxy groups or different aromatic substitutions showed enhanced potency against breast cancer cell lines .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with an observed IC50 value indicating effective inhibition of cell growth .
  • Combination Therapy : Research has explored the potential for combination therapies using this compound alongside other chemotherapeutic agents, suggesting synergistic effects that enhance overall efficacy against resistant cancer phenotypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.